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Compound of Interest

Compound Name: 1-Cyclopentene-1-methanol
CAS No.: 1120-80-5
Cat. No.: B3045692
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Spectroscopic Data Guide: 1-Cyclopentene-1-
methanol
Executive Summary & Compound Identity

1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a cyclic allylic alcohol widely utilized as a
building block in the synthesis of terpenes, pheromones, and pharmaceutical intermediates. Its
structure features a hydroxymethyl group attached to the vinyl position of a cyclopentene ring,
imparting unique spectroscopic signatures distinguishable from its saturated or isomeric
counterparts.

This guide provides a definitive breakdown of the spectroscopic characteristics (NMR, IR, MS)
required for the rigorous identification and quality control of this compound.
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Property Detail

IUPAC Name (1-Cyclopenten-1-yl)methanol
CAS Number 1120-80-5

Molecular Formula CeH100

Molecular Weight 98.14 g/mol

Appearance Colorless to pale yellow oil

Solubilit Soluble in alcohols, ethers, CHCIs; sparingly
olubili
Y soluble in water

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity profiles. 1-Cyclopentene-
1-methanol is typically prepared via the hydride reduction of methyl 1-
cyclopentenecarboxylate.

e Reagents: Sodium Borohydride (NaBHa4) with additives or Red-Al (Sodium bis(2-
methoxyethoxy)aluminum hydride).

o Common Impurities: Residual starting ester (carbonyl stretch ~1720 cm~1), over-reduced
cyclopentylmethanol (loss of vinyl signals), or solvent residues (THF, Toluene).

Characterization Workflow

The following diagram outlines the logical flow for validating the compound's identity using
spectroscopic data.

Isolated Sample Step 1
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Caption: Step-by-step spectroscopic validation workflow for 1-Cyclopentene-1-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The data below corresponds to the
compound dissolved in deuterochloroform (CDCIs).

'H NMR Data (400 MHz, CDClIs)

The proton spectrum is characterized by a distinct vinyl proton and the desymmetrization of the
ring methylene protons due to the double bond.
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Shift (0, ppm) Multiplicity

Integration

Assignment

Structural
Insight

5.62 - 5.59 Multiplet (m)

1H

C=CH (C2-H)

The vinyl proton
is deshielded by
the double bond
but less so than
in acyclic enones
due to ring strain
and electron-rich

nature.

Broad Singlet /
Multiplet

4.18

2H

CH2-OH (C1'-H)

Characteristic
shift for allylic
hydroxymethyl
protons.
Deshielded by
Oxygen and the
adjacent Tt-

system.[1]

2.39-2.27 Multiplet (m)

4H

Ring Allylic CHz
(C3-H, C5-H)

Protons adjacent
to the double
bond (C3 and
C5) appear as a
complex
envelope due to
coupling with the
vinyl proton and
homoallylic

protons.

1.96 - 1.86 Multiplet (m)

2H

Ring Homoallylic
CH:z (C4-H)

The "top”
methylene of the
envelope,
furthest from the
functional

groups,
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appearing most

upfield.

Variable position
depending on
concentration

~1.7-25 Broad Singlet 1H -OH and water
content.
Disappears with
D20 shake.

Expert Insight: The vinyl proton at ~5.60 ppm is a crucial diagnostic. If this peak is absent, the
double bond has been hydrogenated (impurity: cyclopentylmethanol). If shifted significantly
downfield (>6.5 ppm), check for oxidation to the aldehyde (1-cyclopentenecarbaldehyde).

3C NMR Data (100 MHz, CDCIs)

The carbon spectrum confirms the presence of a trisubstituted double bond and the primary
alcohol carbon.
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Shift (6, ppm)

Type (DEPT)

Assignment

Notes

140.8

C (Quaternary)

C1 (=C-CH:z0H)

The ipso-carbon
bearing the
hydroxymethyl group.
Downfield due to
double bond and

substituent effect.[1]

121.3

CH

C2 (=CH-)

The unsubstituted

vinyl carbon.

62.7

CH:

CH2-OH

Diagnostic peak for

primary allylic alcohol.

32.3

CH2

C3/C5 (Allylic)

Ring carbons adjacent
to the double bond.

32.1

CH:

C3/C5 (Allylic)

Distinct from C3/C5
due to slight
asymmetry or close

proximity.

23.0

CH:

C4 (Homoallylic)

The methylene carbon
furthest from the
double bond.

Infrared (IR) Spectroscopy

FT-IR analysis is excellent for a quick assessment of functional groups and water content.
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Wavenumber . . .
Intensity Assignment Description
(cm™)

Characteristic H-

bonded alcohol
3300 — 3350 Strong, Broad O-H Stretch ,

stretch. Sharpens if

dilute.

sp? C-H stretch, often
appearing as a

3040 — 3060 Weak =C-H Stretch
shoulder on the alkyl

bands.

sp3 C-H stretching of
2850 — 2950 Strong C-H Stretch ]
the ring methylenes.

The alkene stretch.
) Weak due to the
1650 — 1660 Medium/Weak C=C Stretch _
symmetry of the ring

but visible.

Primary alcohol C-O
1000 — 1050 Strong C-O Stretch ] o
stretching vibration.

Mass Spectrometry (MS) Analysis

The mass spectrum (EI, 70 eV) follows a fragmentation pattern typical of cyclic allylic alcohols,
dominated by the loss of water and the hydroxymethyl group.

Fragmentation Pathway

e Molecular lon (M*): m/z 98 (Often weak).
o Base Peak: Often m/z 67 or 79 depending on conditions.
o Key Fragments:

o m/z 80: [M - H20]* (Loss of water, dehydration).

o m/z 67: [M - CH20H]* (Loss of hydroxymethyl radical, formation of cyclopentenyl cation).
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o m/z 31: [CH20H]* (Characteristic primary alcohol fragment).

Molecular lon (M+)
m/z 98

- 18 (H20)t 31 (CH20H) \Alpha Cleavage

[M - H2O]+ [M - CH20OH]+ [CH20OH]+
m/z 80 m/z 67 m/z 31

Click to download full resolution via product page
Caption: Primary fragmentation pathways in Electron Impact (El) Mass Spectrometry.
Experimental Protocol: Sample Preparation
To ensure reproducibility of the data presented above, follow this preparation protocol:
e NMR Preparation:

o Dissolve 10-15 mg of 1-Cyclopentene-1-methanol in 0.6 mL of CDClIs (containing 0.03%
TMS as internal standard).

o Filter through a small cotton plug if any turbidity (inorganic salts) is observed.

o Note: If the OH peak is broad or obscuring other signals, add 1 drop of D20 and shake to
exchange the proton.

* IR Preparation:
o Neat Oil: Place 1 drop between NaCl or KBr plates (thin film).

o ATR: Place 1 drop directly on the diamond/ZnSe crystal. Ensure the background is
subtracted.
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e Morales-Serna, J. A., et al. (2011).[2] "Reduction of Carboxylic Acids Using Esters of
Benzotriazole as High-Reactivity Intermediates.” Synthesis, 2011(09), 1375-1382. (Source of
experimental 1H NMR data).

o National Institutes of Health (NIH) - PubChem. "1-Cyclopentene-1-methanol (CID
11051584)." PubChem Database. (Source of identifiers and physical properties).

o National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database
for Organic Compounds (SDBS).

e BenchChem. "Spectroscopic Analysis of Cyclic Alkenes." (General reference for synthesis
and handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/264366733_ChemInform_Abstract_Reduction_of_Carboxylic_Acids_Using_Esters_of_Benzotriazole_as_High-Reactivity_Intermediates
https://www.benchchem.com/product/b3045692/docs?utm_src=pdf-body#spectroscopic-data-for-1-cyclopentene-1-methanol-ir-nmr
https://www.benchchem.com/product/b3045692?utm_src=pdf-custom-synthesis#bc-rfq
https://www.organicchemistryguide.com/12-04/12.04-1h-nmr-chemical-shifts
https://www.researchgate.net/publication/264366733_ChemInform_Abstract_Reduction_of_Carboxylic_Acids_Using_Esters_of_Benzotriazole_as_High-Reactivity_Intermediates
https://www.benchchem.com/product/b3045692/docs#spectroscopic-data-for-1-cyclopentene-1-methanol-ir-nmr
https://www.benchchem.com/product/b3045692/docs#spectroscopic-data-for-1-cyclopentene-1-methanol-ir-nmr
https://www.benchchem.com/product/b3045692/docs#spectroscopic-data-for-1-cyclopentene-1-methanol-ir-nmr
https://www.benchchem.com/product/b3045692/docs#spectroscopic-data-for-1-cyclopentene-1-methanol-ir-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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